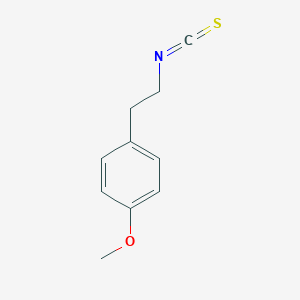

1-(2-Isothiocyanatoethyl)-4-methoxybenzene

Descripción general

Descripción

1-(2-Isothiocyanatoethyl)-4-methoxybenzene is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a methoxy group attached to a benzene ring, with an isothiocyanatoethyl group at the para position.

Métodos De Preparación

The synthesis of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene typically involves the reaction of 4-methoxyphenethylamine with thiophosgene. The reaction proceeds under mild conditions, usually in the presence of a base such as triethylamine, to yield the desired isothiocyanate . The general reaction scheme is as follows:

4-Methoxyphenethylamine+Thiophosgene→this compound

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the efficient synthesis of isothiocyanates .

Análisis De Reacciones Químicas

1-(2-Isothiocyanatoethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thioureas.

Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.

Common reagents used in these reactions include primary amines, hydrogen peroxide, and alcohols. The major products formed from these reactions are thioureas, sulfonyl derivatives, and addition products, respectively .

Aplicaciones Científicas De Investigación

1-(2-Isothiocyanatoethyl)-4-methoxybenzene has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Medicine: It has potential anticancer properties and is being investigated for its ability to induce apoptosis in cancer cells.

Mecanismo De Acción

The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene involves the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group, which can form thiourea linkages with amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar compounds to 1-(2-Isothiocyanatoethyl)-4-methoxybenzene include:

Phenethyl isothiocyanate: Known for its anticancer properties and ability to induce oxidative stress in cancer cells.

2-Isothiocyanatoethyl methacrylate: Used in polymer chemistry for postpolymerization modifications.

2-Isothiocyanatoethyl acrylate: Similar to the methacrylate derivative, used in the synthesis of functional polymers.

This compound is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity compared to other isothiocyanates .

Actividad Biológica

1-(2-Isothiocyanatoethyl)-4-methoxybenzene, also known as 4-methoxyphenethyl isothiocyanate, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer prevention and treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H13NIS

- Molecular Weight : 255.29 g/mol

- Functional Groups : Isothiocyanate and methoxy groups.

The presence of the isothiocyanate group is crucial for the biological activity of this compound, as isothiocyanates are known for their anti-cancer properties.

This compound exhibits several mechanisms through which it may exert its biological effects:

- Inhibition of Cancer Cell Proliferation : Similar to other isothiocyanates, this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. It has been shown to affect multiple signaling pathways involved in cancer progression, including those related to apoptosis and cell survival.

- Modulation of Enzyme Activities : The compound may inhibit specific enzymes involved in carcinogenesis, such as cytochrome P450 enzymes, which are responsible for the metabolic activation of pro-carcinogens. This inhibition reduces the formation of reactive metabolites that can bind to DNA and induce mutations.

- Antioxidant Activity : Isothiocyanates are known to enhance the body’s antioxidant defense mechanisms, potentially reducing oxidative stress that contributes to cancer development.

Biological Activity Data

The following table summarizes key findings from studies regarding the biological activity of this compound:

Case Study 1: Inhibition of Tumor Growth in Animal Models

In a study involving A/J mice, administration of this compound resulted in a significant reduction in tumor incidence when exposed to tobacco carcinogens. The compound was effective when administered prior to carcinogen exposure, suggesting its role in preventing metabolic activation rather than repairing DNA damage after it occurs.

Case Study 2: Effects on Human Cancer Cell Lines

Research conducted on human lung cancer cells demonstrated that this compound not only inhibited cell proliferation but also reduced migration and invasion capabilities. These findings indicate potential applications in preventing metastasis in cancer therapy.

Safety and Toxicology

While isothiocyanates generally exhibit low toxicity at dietary levels, the specific safety profile of this compound requires further investigation. Studies have indicated that high doses may lead to cytotoxic effects; thus, determining an effective yet safe dosage is crucial for therapeutic applications.

Future Directions

Ongoing research is necessary to fully elucidate the pharmacokinetics, optimal dosing strategies, and long-term effects of this compound. Potential areas for future studies include:

- Combination Therapies : Investigating the efficacy of this compound in combination with conventional chemotherapy agents.

- Clinical Trials : Conducting trials to assess its effectiveness in human populations at risk for certain cancers.

- Mechanistic Studies : Further exploring its mechanisms at the molecular level to identify specific targets and pathways involved in its anti-cancer effects.

Propiedades

IUPAC Name |

1-(2-isothiocyanatoethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-12-10-4-2-9(3-5-10)6-7-11-8-13/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZVGEJTLPEYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368441 | |

| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17427-37-1 | |

| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.